![molecular formula C15H20N4O B12915151 Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]- CAS No. 82239-54-1](/img/structure/B12915151.png)
Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-((4-Methyl-6-phenylpyridazin-3-yl)amino)ethyl)amino)ethanol is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Methyl-6-phenylpyridazin-3-yl)amino)ethyl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-6-phenylpyridazine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial synthesis may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-((2-((4-Methyl-6-phenylpyridazin-3-yl)amino)ethyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted products depending on the reagents used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-((2-((4-Methyl-6-phenylpyridazin-3-yl)amino)ethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine derivatives share similar structural features and pharmacological activities.
Pyrazole Derivatives: These compounds also exhibit a wide range of biological activities and are structurally related to pyridazines.
Piperidine Derivatives: Piperidine-containing compounds are another class of heterocycles with significant pharmacological importance.
Uniqueness
What sets 2-((2-((4-Methyl-6-phenylpyridazin-3-yl)amino)ethyl)amino)ethanol apart is its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
82239-54-1 |
|---|---|
分子式 |
C15H20N4O |
分子量 |
272.35 g/mol |
IUPAC 名称 |
2-[2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethylamino]ethanol |
InChI |
InChI=1S/C15H20N4O/c1-12-11-14(13-5-3-2-4-6-13)18-19-15(12)17-8-7-16-9-10-20/h2-6,11,16,20H,7-10H2,1H3,(H,17,19) |
InChI 键 |
COJQPXLVUWWFMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1NCCNCCO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


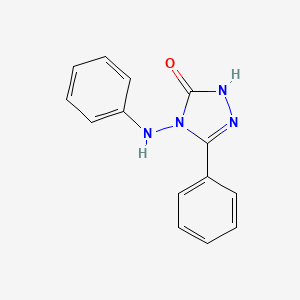
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
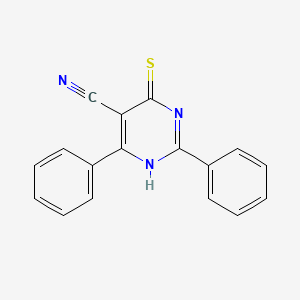
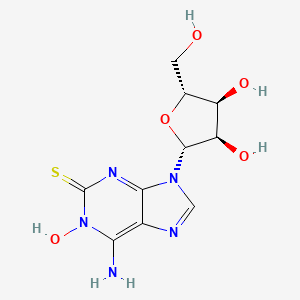
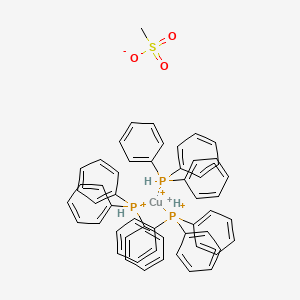
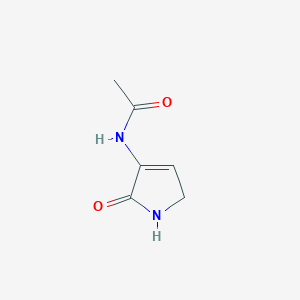

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
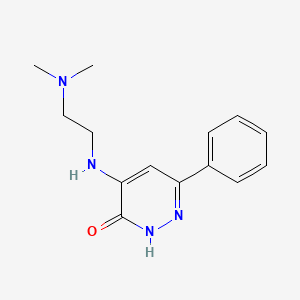
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
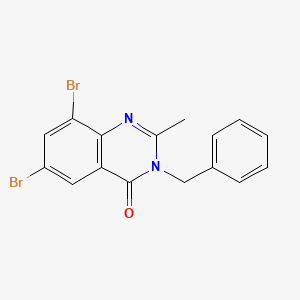
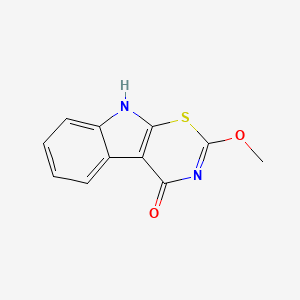
![1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one](/img/structure/B12915146.png)
